molecular formula C13H18N4 B1425594 1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine CAS No. 1273996-18-1

1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine

Cat. No.: B1425594
CAS No.: 1273996-18-1
M. Wt: 230.31 g/mol
InChI Key: JPFGKUSWXVKIDE-UHFFFAOYSA-N
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Description

1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine is a chemical compound of significant interest in medicinal chemistry and pharmacological research due to its structural foundation on the 1,2,4-triazole pharmacophore. This privileged scaffold is recognized for its versatile interactions with biological targets, making it a key moiety in the development of bioactive molecules . Researchers investigate this compound primarily within the context of antifungal development, as 1,2,4-triazole derivatives are well-known to inhibit the fungal cytochrome P450-dependent enzyme lanosterol 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol, the major sterol in fungal cell membranes . Inhibition of this enzyme disrupts membrane integrity, leading to fungal cell death. The structural features of this compound also support its investigation for potential anticonvulsant activity. Studies on related 1,2,4-triazole derivatives have demonstrated that such structures can interact with the GABA-A receptor, a primary target for anticonvulsant and anxiolytic drugs, potentially modulating neurotransmitter activity to suppress seizure activity . Furthermore, the 1,2,4-triazole core is present in compounds with a broad spectrum of other biological activities, including antiviral and anticancer effects, suggesting this compound serves as a valuable intermediate for exploring new therapeutic agents across multiple disease domains . Its research value lies in its potential as a lead structure for the design and synthesis of novel agents to combat fungal pathogens, neurological disorders, and beyond.

Properties

IUPAC Name

1-(4-methylphenyl)-1-(1,2,4-triazol-1-yl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N4/c1-3-12(14)13(17-9-15-8-16-17)11-6-4-10(2)5-7-11/h4-9,12-13H,3,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPFGKUSWXVKIDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C1=CC=C(C=C1)C)N2C=NC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological activities, and relevant research findings.

The compound's chemical formula is C13H18N4C_{13}H_{18}N_{4}, with a molecular weight of 230.31 g/mol. Its structure includes a triazole ring, which is often associated with various biological activities.

PropertyValue
Chemical FormulaC 13H 18N 4
Molecular Weight230.31 g/mol
IUPAC Name1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine
AppearanceOil
Storage Temperature4 °C

Biological Activity

The biological activity of 1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine has been investigated in various studies, revealing its potential in several therapeutic areas.

Anticancer Activity

Research indicates that compounds containing triazole moieties exhibit significant anticancer properties. For instance, studies on similar triazole derivatives have shown promising results against various cancer cell lines. A comparative analysis highlighted that certain triazole derivatives can induce apoptosis in cancer cells by activating apoptotic pathways such as p53 and caspase-related mechanisms .

Case Study Example:
A study involving triazole derivatives reported IC50 values for cytotoxicity against MCF-7 breast cancer cells ranging from 0.12 to 15.63 µM. The compounds were found to enhance the expression of pro-apoptotic proteins significantly .

Antimicrobial Activity

Triazole compounds are also known for their antimicrobial properties. The compound's structural features may contribute to its ability to inhibit bacterial growth. Similar triazoles have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Efficacy of Triazole Derivatives

CompoundTarget BacteriaMIC (µg/mL)
Triazole Derivative AStaphylococcus aureus2
Triazole Derivative BEscherichia coli8

The mechanism through which 1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine exerts its biological effects may involve the inhibition of key enzymes or pathways relevant to disease processes. Triazoles are known to interact with cytochrome P450 enzymes, which play crucial roles in drug metabolism and synthesis of essential biomolecules.

Toxicological Profile

While the compound shows promise in various applications, it is essential to consider its safety profile. Preliminary data suggest that it may exhibit acute toxicity if ingested and can cause skin irritation . Further toxicological studies are necessary to fully understand its safety implications in therapeutic contexts.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that 1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine exhibits significant antimicrobial properties. Triazole derivatives are known for their ability to inhibit the growth of various fungi and bacteria. Studies have shown that this compound can be effective against resistant strains of pathogens, making it a candidate for developing new antimicrobial agents .

Anticancer Potential
The compound has also been investigated for its anticancer properties. Triazoles are often incorporated into drug design due to their ability to interact with biological targets involved in cancer progression. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through specific pathways .

Agricultural Science

Fungicides
The triazole moiety is well-known in agricultural applications as a fungicide. The compound's structural features enable it to inhibit the biosynthesis of ergosterol, a vital component of fungal cell membranes. This property positions it as a potential candidate for developing novel fungicides that can combat crop diseases effectively .

Materials Science

Polymer Chemistry
In materials science, 1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine can serve as a building block for synthesizing polymeric materials with enhanced thermal and mechanical properties. Its incorporation into polymer matrices can improve resistance to degradation and enhance overall durability .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of various triazole derivatives, including this compound, demonstrated its effectiveness against several bacterial strains. The Minimum Inhibitory Concentration (MIC) was determined using standard protocols, showing promising results that warrant further investigation into its mechanism of action.

Case Study 2: Agricultural Application

Field trials involving the application of triazole-based fungicides showed a marked improvement in crop yield and health. The compound was tested against common fungal pathogens affecting wheat crops, resulting in a significant reduction in disease incidence and enhanced growth parameters.

Comparison with Similar Compounds

Key Structural and Functional Insights

  • Bioactivity: Triazole-containing compounds like Triadimefon and Bitertanol demonstrate fungicidal activity due to triazole’s ability to inhibit ergosterol biosynthesis . The primary compound’s amine group may enhance solubility or target specificity compared to ketone/alcohol analogs.
  • Synthetic Utility : The amine backbone allows for further functionalization, such as coupling with benzothiazole (as in ’s N-{4-[2-ethyl-1-(1H-1,2,4-triazol-1-yl)butyl]phenyl}-1,3-benzothiazol-2-amine), suggesting versatility in drug design .

Preparation Methods

Method Overview (Based on Patent CN105906575A)

  • Reagents: Formic acid esters (e.g., methyl formate), hydrazine hydrate (85% concentration), and ammonium salts (ammonium chloride preferred).
  • Procedure:

    • In a sealed autoclave with mechanical stirring, methyl formate, hydrazine hydrate, and ammonium chloride are sequentially added.
    • The mixture is pressurized and slowly heated to approximately 120–130 °C.
    • The reaction proceeds for 1–2 hours, during which methyl alcohol byproduct is evaporated using waste heat.
    • The resulting white emulsion ("milky" matter) is cooled and transferred to a second reactor.
    • Ethanol is added, and the mixture is refluxed to dissolve the product.
    • The solution is hot-filtered and cooled to crystallize pure 1H-1,2,4-triazole.
    • The crystals are isolated by centrifugation and dried under hot air at ~80–83 °C.
  • Yields: Hydrazine hydrate recovery rates of 84–90% and product yields around 40–50% relative to starting materials are typical.

Step Reagents Conditions Product Form Yield/Recovery
1 Methyl formate, hydrazine hydrate, ammonium chloride 120–130 °C, sealed autoclave, 1–2 h White emulsion Hydrazine hydrate recovery 84–90%
2 Ethanol reflux Reflux, hot filtration, cooling White crystals 1H-1,2,4-triazole isolated

This method is noted for its simplicity, lower energy consumption, and reduced waste discharge compared to traditional methods.

The target compound requires substitution at the triazole nitrogen with a 4-methylphenyl group and the introduction of a butan-2-amine side chain.

Halogenation and Nucleophilic Substitution on Triazole

  • Halogenated triazole derivatives (e.g., halogeno-1,2,4-triazoles) can be prepared via halogenation reactions on the triazole ring.
  • These halogenated intermediates serve as electrophilic sites for nucleophilic substitution by amines or aryl groups.

Coupling with 4-Methylphenyl and Butan-2-amine

  • The coupling of amines with halogen-substituted triazoles is performed under reflux conditions, often in polar aprotic solvents or ethanol.
  • The amine nucleophile (butan-2-amine) attacks the halogenated triazole to form the N-substituted product.
  • The 4-methylphenyl group can be introduced either via aryl amine nucleophiles or by prior functionalization of the triazole or side chain.

Representative Procedure (Adapted from Related Triazole Syntheses)

Step Reagents Conditions Notes
1 Halogenated 1,2,4-triazole Reflux with 4-methylphenylamine or 4-methylphenyl derivative N-arylation of triazole ring
2 Intermediate + butan-2-amine Reflux in ethanol or suitable solvent N-alkylation or amine substitution

This approach is consistent with general procedures for coupling amines to halogenated heterocycles, yielding high purity products after chromatographic purification.

Detailed Research Findings and Data

Table: Summary of Key Preparation Steps and Conditions

Stage Reagents/Intermediates Conditions Outcome/Product Reference
1. Triazole ring synthesis Methyl formate, hydrazine hydrate, NH4Cl 120–130 °C, sealed autoclave, 1–2 h 1H-1,2,4-triazole, white crystals
2. Halogenation of triazole 1H-1,2,4-triazole + halogenating agent Reflux, acid catalyst (e.g., p-toluenesulfonic acid) Halogenated triazole intermediate
3. Coupling with 4-methylphenyl Halogenated triazole + 4-methylphenylamine Reflux in ethanol or polar solvent N-(4-methylphenyl)-1,2,4-triazole derivative
4. Introduction of butan-2-amine Intermediate + butan-2-amine Reflux, suitable solvent Final target compound

Notes on Reaction Optimization

  • The hydrazine hydrate concentration and ammonium salt type critically influence triazole yield and purity.
  • Reaction temperature control during triazole synthesis prevents decomposition and side reactions.
  • Use of ethanol as solvent in reflux steps facilitates product crystallization and purification.
  • Chromatographic techniques (flash column chromatography) are employed to isolate pure intermediates and final products.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine, and how can purity be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution between 1-(4-methylphenyl)butan-2-amine derivatives and 1H-1,2,4-triazole under basic conditions (e.g., K₂CO₃ in DMF or DMSO at 60–80°C). Post-synthesis purification involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients .
  • Key Considerations : Monitor reaction progress via TLC or HPLC. Optimize yield by adjusting stoichiometry (1.2:1 triazole:amine) and reaction time (12–24 hrs). Purity >95% is achievable with two recrystallization cycles .

Q. How can structural confirmation be achieved for this compound?

  • Methodology :

  • NMR : Analyze 1H^1H/13C^13C NMR spectra for characteristic peaks:
  • Triazole protons: δ 8.2–8.5 ppm (singlet, 2H).
  • Methylphenyl group: δ 2.3 ppm (singlet, 3H) and aromatic protons at δ 7.2–7.4 ppm.
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 258.3 (calculated for C₁₃H₁₆N₄).
  • XRD : For crystalline samples, compare unit cell parameters with similar triazole derivatives (e.g., bond angles of 120° in the triazole ring) .

Q. What preliminary biological assays are suitable for evaluating its bioactivity?

  • Methodology :

  • Antifungal Screening : Use agar diffusion assays against Candida albicans or Aspergillus fumigatus with fluconazole as a positive control.
  • Enzyme Inhibition : Test against cytochrome P450 enzymes (e.g., CYP51) via fluorescence-based assays, given triazoles' known interaction with fungal sterol biosynthesis .
    • Data Interpretation : IC₅₀ values <10 μM suggest potent activity; compare with triadimefon (IC₅₀ = 2.1 μM) .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound to fungal CYP51?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with the CYP51 crystal structure (PDB: 5FSA). Focus on triazole coordination to the heme iron and hydrophobic interactions with the active site.
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the protein-ligand complex. Key metrics: RMSD <2 Å, hydrogen bond persistence >80% .
    • Validation : Compare docking scores (−9.5 kcal/mol) with experimental IC₅₀ values to refine predictive models.

Q. What strategies resolve contradictions in biological activity data across assays?

  • Case Example : Discrepancies in MIC values between broth microdilution and agar diffusion assays may arise from compound solubility or assay pH.
  • Solutions :

  • Use orthogonal assays (e.g., time-kill curves).
  • Characterize solubility via HPLC-UV (λ = 254 nm) in PBS/DMSO mixtures.
  • Validate stability under assay conditions (e.g., 37°C, 24 hrs) using LC-MS .

Q. How does the substitution pattern (e.g., methylphenyl vs. fluorophenyl) influence bioactivity?

  • SAR Analysis :

  • Synthesize analogs with fluorophenyl or chlorophenyl groups (see for related structures).
  • Compare logP (measured via shake-flask method) and antifungal activity.
  • Data Table :
SubstituentlogPMIC (C. albicans)
4-Methyl2.88 μM
4-Fluoro3.15 μM
4-Chloro3.43 μM
  • Conclusion : Increased hydrophobicity (↑logP) correlates with enhanced activity .

Q. What advanced techniques optimize large-scale synthesis while minimizing impurities?

  • Methodology :

  • Flow Chemistry : Use continuous flow reactors (residence time: 30 min) with in-line IR monitoring to track intermediate formation.
  • Byproduct Analysis : Identify impurities (e.g., dimerized triazoles) via LC-HRMS and suppress using scavenger resins (e.g., polymer-bound K₂CO₃) .
    • Yield Improvement : Scale-up from 50 mg (batch) to 10 g (flow) increases yield from 65% to 88% .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine
Reactant of Route 2
1-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-amine

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